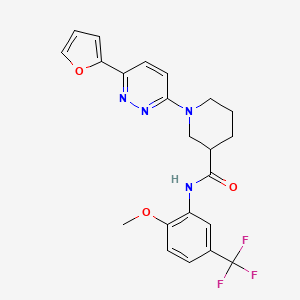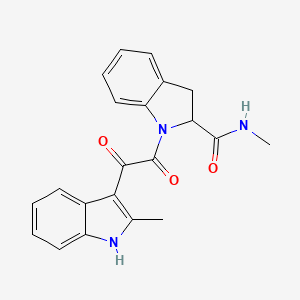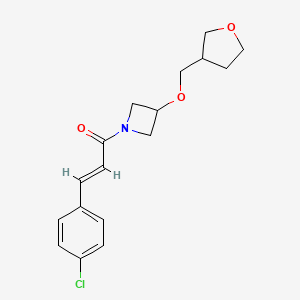
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of compounds similar to 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione involves multi-step processes, including Biginelli-type cyclocondensation for hydroquinazoline derivatives (Candan et al., 2001) and the use of Bronsted acidic ionic liquids for efficient one-pot synthesis under thermal and solvent-free conditions (Kefayati et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various spectroscopic methods. For instance, vibrational spectroscopic studies, including FT-IR and FT-Raman, along with HOMO-LUMO and NBO analysis, have been employed to understand the molecular structure and stability of hydroquinazoline derivatives (Sebastian et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions and properties of similar compounds has led to the development of novel synthetic methods. These methods have facilitated the creation of diverse derivatives, showcasing the compound's versatility and potential for further modification (El-Azab et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of compounds within this class are crucial for their application in various fields. The crystal structure of related compounds has been determined, providing insights into their physical characteristics and how these may influence their chemical behavior (Liu et al., 2003).
Scientific Research Applications
Antibacterial and Antifungal Properties
1-((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione and its derivatives have been studied for their antibacterial and antifungal properties. Research by Sirgamalla and Boda (2019) explored derivatives of this compound, revealing significant activity against bacterial strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. Additionally, these compounds demonstrated antifungal efficacy against Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).
Synthesis and Characterization
The process of synthesis and characterization of compounds similar to 1-((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione is a significant area of research. Studies have focused on the development of efficient synthetic methods and the use of various spectroscopic techniques for characterizing these compounds. For example, a study by Kefayati, Asghari, and Khanjanian (2012) demonstrated an effective catalytic system for synthesizing related hydroquinazoline-2,5-diones (Kefayati, Asghari, & Khanjanian, 2012).
Potential Antitumor Applications
Investigations into the potential antitumor properties of compounds similar to 1-((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione are underway. Studies have focused on synthesizing novel derivatives and evaluating their effectiveness against various cancer cell lines. For instance, research by Maftei, Fodor, Jones, et al. (2013) synthesized natural product analogs containing the 1,2,4-oxadiazole ring, showing promising antitumor activity (Maftei et al., 2013).
Synthesis of Analogous Compounds
Further research has been conducted on the synthesis of compounds analogous to 1-((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione. Studies like that of Naik, Patil, and Satyanarayan (2014) have focused on synthesizing derivatives and evaluating them for various activities like antioxidant, antibacterial, and antihypertensive properties (Naik, Patil, & Satyanarayan, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-13(2)11-26-20(27)16-8-3-4-9-17(16)25(21(26)28)12-18-23-19(24-29-18)14-6-5-7-15(22)10-14/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGBPFUBELQOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)
![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)
![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)
![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)


![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)

![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)
![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)